molecular formula C13H15N3 B11887318 3-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-amine

3-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-amine

Katalognummer: B11887318
Molekulargewicht: 213.28 g/mol
InChI-Schlüssel: LRVFYKYPMWPIJC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-amine: is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties . The structure of this compound consists of a phenyl group attached to a tetrahydroindazole ring, which contributes to its unique chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-amine can be achieved through various methods. One common approach involves the condensation of phenylhydrazine with a suitable ketone or aldehyde, followed by cyclization to form the indazole ring. For example, the reaction of phenylhydrazine with cyclohexanone under acidic conditions can yield the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions: 3-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce various substituted phenyl derivatives .

Wissenschaftliche Forschungsanwendungen

Chemistry: 3-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-amine is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical entities .

Biology: The compound exhibits significant biological activities, including anti-inflammatory and antimicrobial properties. It is used in the study of biological pathways and the development of new therapeutic agents .

Medicine: Due to its anticancer and antihypertensive properties, this compound is investigated for potential use in drug development. It serves as a lead compound in the design of new pharmaceuticals .

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various products .

Wirkmechanismus

The mechanism of action of 3-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in inflammatory and cancer pathways, leading to its therapeutic effects. For example, it may inhibit cyclooxygenase-2 (COX-2) to exert anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

  • 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole
  • 2-benzyl-3-phenylamino-4,5-dihydro-2H-benz[g]indazole
  • 6-(p-bromophenyl)amino-7-(p-chlorophenyl)indazolo-[2’,3’:1,5]-1,2,4-triazolo-[4,3-a]-1,3,5-benzotriazepine

Uniqueness: 3-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-amine is unique due to its specific substitution pattern and the presence of a tetrahydroindazole ring. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Eigenschaften

Molekularformel

C13H15N3

Molekulargewicht

213.28 g/mol

IUPAC-Name

3-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-amine

InChI

InChI=1S/C13H15N3/c14-10-7-4-8-11-12(10)13(16-15-11)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8,14H2,(H,15,16)

InChI-Schlüssel

LRVFYKYPMWPIJC-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C2=C(C1)NN=C2C3=CC=CC=C3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.